Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]-
Brand Name: Vulcanchem
CAS No.: 885132-71-8
VCID: VC2929350
InChI: InChI=1S/C10H8F4O3/c1-5(15)6-2-3-7(16-9(11)12)8(4-6)17-10(13)14/h2-4,9-10H,1H3
SMILES: CC(=O)C1=CC(=C(C=C1)OC(F)F)OC(F)F
Molecular Formula: C10H8F4O3
Molecular Weight: 252.16 g/mol

Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]-

CAS No.: 885132-71-8

Cat. No.: VC2929350

Molecular Formula: C10H8F4O3

Molecular Weight: 252.16 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- - 885132-71-8

Specification

CAS No. 885132-71-8
Molecular Formula C10H8F4O3
Molecular Weight 252.16 g/mol
IUPAC Name 1-[3,4-bis(difluoromethoxy)phenyl]ethanone
Standard InChI InChI=1S/C10H8F4O3/c1-5(15)6-2-3-7(16-9(11)12)8(4-6)17-10(13)14/h2-4,9-10H,1H3
Standard InChI Key SRGDOPWIXWHJJL-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=C(C=C1)OC(F)F)OC(F)F
Canonical SMILES CC(=O)C1=CC(=C(C=C1)OC(F)F)OC(F)F

Introduction

Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]-, with the CAS number 885132-71-8, is an organic compound featuring two difluoromethoxy groups attached to a phenyl ring linked to an ethanone moiety. Its molecular formula is C10H8F4O3, and it has a molecular weight of approximately 270.17 g/mol, although some sources list it as 252.16 g/mol.

Synthesis of Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]-

The synthesis of this compound typically involves the difluoromethylation of phenolic precursors. A common method includes reacting 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry dimethylformamide (DMF) under a nitrogen atmosphere.

Biological Activities and Applications

This compound is studied for its potential biological activities, including:

Biological ActivityMechanismPotential Applications
Enzyme InhibitionInteraction with active sitesDrug development for metabolic disorders
AnticancerInduction of apoptosis in cancer cellsCancer therapeutics
Anti-inflammatoryModulation of inflammatory pathwaysTreatment of inflammatory diseases

The difluoromethoxy groups enhance the compound's lipophilicity, facilitating its interaction with hydrophobic sites on proteins and enzymes, which can modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]-, can be compared with other similar compounds such as:

  • 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone: This compound has trifluoromethyl groups instead of difluoromethoxy groups, affecting its reactivity and biological activity.

  • 1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one: The presence of benzyloxy groups instead of difluoromethoxy groups significantly alters the compound's chemical properties and applications.

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of Ethanone derivatives in various biological assays:

  • Anticancer Studies: Derivatives have shown potent anticancer activity against multiple cancer cell lines.

  • Enzyme Interaction Studies: The difluoromethoxy groups enhance binding affinity with specific enzymes.

  • Inflammatory Response Modulation: In vitro assays indicate potential in managing inflammatory responses.

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